1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a fluoro group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate . This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield the thiadiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine or fluorine atoms.
Scientific Research Applications
1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole moiety is known for its strong aromaticity, which contributes to the compound’s stability and potential biological activity . The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds that contain the thiadiazole moiety. Some of these compounds include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
2-(5-Propyl-1,3,4-thiadiazol-2-yl)benzimidazole: Exhibits antimicrobial properties.
1,3,4-Thiadiazole derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties and activities not found in other similar compounds.
Properties
Molecular Formula |
C22H15ClFN3O3S |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15ClFN3O3S/c1-2-3-16-25-26-22(31-16)27-18(11-4-6-12(23)7-5-11)17-19(28)14-10-13(24)8-9-15(14)30-20(17)21(27)29/h4-10,18H,2-3H2,1H3 |
InChI Key |
HQRAAQXXOQLIHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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